molecular formula C21H22IN3O2 B10958607 N-(2-iodophenyl)-2-(2-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl)-2-oxoacetamide

N-(2-iodophenyl)-2-(2-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}hydrazinyl)-2-oxoacetamide

Cat. No.: B10958607
M. Wt: 475.3 g/mol
InChI Key: AIOXXLFDONWDQN-GREHZLNMSA-N
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Description

N-(2-IODOPHENYL)-2-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound characterized by the presence of an iodophenyl group, an isopropylphenyl group, and a hydrazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-IODOPHENYL)-2-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Iodophenyl Intermediate: This step involves the iodination of a phenyl ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Introduction of the Isopropylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the iodophenyl intermediate reacts with isopropylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Hydrazino Group: The hydrazino group is introduced through a reaction with hydrazine hydrate under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-IODOPHENYL)-2-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-IODOPHENYL)-2-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-IODOPHENYL)-2-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-IODOPHENYL)-4-METHOXYBENZAMIDE: A compound with a similar iodophenyl group but different substituents.

    N-(2-IODOPHENYL)-2-PHENOXYETHANAMIDE: Another compound with an iodophenyl group and a phenoxyethanamide moiety.

Uniqueness

N-(2-IODOPHENYL)-2-{2-[(Z)-3-(4-ISOPROPYLPHENYL)-2-METHYL-2-PROPENYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C21H22IN3O2

Molecular Weight

475.3 g/mol

IUPAC Name

N-(2-iodophenyl)-N'-[[(Z)-2-methyl-3-(4-propan-2-ylphenyl)prop-2-enylidene]amino]oxamide

InChI

InChI=1S/C21H22IN3O2/c1-14(2)17-10-8-16(9-11-17)12-15(3)13-23-25-21(27)20(26)24-19-7-5-4-6-18(19)22/h4-14H,1-3H3,(H,24,26)(H,25,27)/b15-12-,23-13?

InChI Key

AIOXXLFDONWDQN-GREHZLNMSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(/C)\C=NNC(=O)C(=O)NC2=CC=CC=C2I

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C)C=NNC(=O)C(=O)NC2=CC=CC=C2I

Origin of Product

United States

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